N-benzyl-1-methylhydrazinecarbothioamide
Description
Structural Context within Thiosemicarbazone and Hydrazinecarbothioamide Chemistry
The chemical architecture of N-benzyl-1-methylhydrazinecarbothioamide places it firmly within the well-studied families of thiosemicarbazones and hydrazinecarbothioamides. These classes of compounds are characterized by a core structure that allows for a variety of chemical behaviors, including isomerism and the formation of metal complexes.
The hydrazinecarbothioamide moiety is a key functional group, and its derivatives are known for a wide range of potential applications. ontosight.ai Thiosemicarbazones, a subclass of these compounds, are noted for their flexible coordination modes with metal ions, acting as bidentate or tridentate ligands. nih.gov The general structure of semicarbazones and thiosemicarbazones features a C=N-NH-CO-NH2 backbone. pnrjournal.com Thiosemicarbazones can exhibit thione-thiol tautomerism due to the presence of the NH-C=S group, existing in solution as an equilibrium mixture of both forms. pnrjournal.com
The structure of this compound includes a benzyl (B1604629) group and a methyl group attached to the hydrazine (B178648) portion of the molecule. The benzyl group, with its aromatic ring, can influence the molecule's steric and electronic properties, while the methyl group can affect its solubility and reactivity. The presence of nitrogen and sulfur atoms makes these compounds excellent ligands for coordinating with metal ions. researchgate.net The coordination with metals often leads to the formation of stable and sometimes colorful complexes. researchgate.netajol.info
| Feature | Description | Significance |
|---|---|---|
| Hydrazinecarbothioamide Core | A functional group with the formula R1R2N-NR3-C(=S)NR4R5. | Provides the basis for the compound's chemical identity and reactivity. |
| Thione-Thiol Tautomerism | The ability to exist in two interconvertible forms: a thione (C=S) and a thiol (C-S-H). pnrjournal.com | Influences the compound's reactivity and ability to coordinate with metals. |
| Benzyl Group | A phenylmethyl group (-CH2-C6H5) attached to a nitrogen atom. | Contributes to the molecule's lipophilicity and can be involved in pi-stacking interactions. |
| Methyl Group | A -CH3 group attached to a nitrogen atom. | Can modify the electronic and steric properties of the molecule. |
| N,S Donor Atoms | The presence of nitrogen and sulfur atoms with lone pairs of electrons. researchgate.net | Allows for chelation and the formation of stable complexes with a variety of metal ions. researchgate.net |
Academic Relevance and Research Perspectives
The academic relevance of this compound is largely predicated on the extensive research conducted on the broader classes of thiosemicarbazones and hydrazinecarbothioamides. These compounds have garnered significant attention for their wide array of biological activities and their utility in coordination chemistry.
Thiosemicarbazones and their metal complexes are known to exhibit a broad spectrum of medicinal activities. mdpi.com Research into hydrazinecarbothioamide derivatives has revealed promising antibacterial, antifungal, and anticancer properties. ontosight.ai Specifically, derivatives of 2-benzylidenehydrazine-1-carbothioamide have been identified as potent inhibitors of the enzyme tyrosinase, which is involved in pigmentation. nih.gov The biological activity of these compounds is often enhanced upon coordination with a metal ion. benthamopenarchives.com For instance, some benzaldehyde (B42025) thiosemicarbazone derivatives have shown antimycobacterial activity. ajol.info
The structural features of this compound, namely the hydrazinecarbothioamide core and the benzyl and methyl substituents, make it a candidate for investigation in several areas of chemical research. The ability of the N,S donor atoms to form stable complexes with transition metals opens up possibilities for the development of new catalysts, sensors, or materials with interesting magnetic and optical properties. nih.gov
Future research on this compound could focus on its synthesis and characterization, followed by an exploration of its coordination chemistry with various metal ions. Subsequent studies could then investigate the biological activities of both the parent compound and its metal complexes. Given the known activities of related compounds, it would be logical to screen this compound for potential antimicrobial, and anticancer properties.
| Area of Research | Rationale | Potential Applications |
|---|---|---|
| Coordination Chemistry | The presence of N,S donor atoms suggests strong ligand properties. researchgate.net | Development of new catalysts, sensors, and materials with novel electronic or magnetic properties. |
| Medicinal Chemistry | Related thiosemicarbazones exhibit a wide range of biological activities, including antimicrobial and anticancer effects. ontosight.aimdpi.com | Discovery of new therapeutic agents. |
| Enzyme Inhibition | Structurally similar compounds have shown potent enzyme inhibitory activity, such as against tyrosinase. nih.gov | Development of agents for treating pigmentation disorders or for use in the food industry to prevent browning. |
| Synthetic Chemistry | Exploration of novel synthetic routes to this and related compounds. | Expansion of the chemical space for drug discovery and materials science. |
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-benzyl-1-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-12(10)9(13)11-7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAIXBMYEIAKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)NCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368309 | |
| Record name | N-benzyl-1-methylhydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21076-23-3 | |
| Record name | N-benzyl-1-methylhydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Innovations
Primary Synthetic Routes for N-benzyl-1-methylhydrazinecarbothioamide and its Core Analogs
The foundational approaches to synthesizing this compound and related compounds primarily involve condensation reactions and the use of isothiocyanate precursors. These methods are well-established and offer versatility in accessing a wide range of structural analogs.
A prevalent and straightforward method for the synthesis of thiosemicarbazones is the condensation reaction between a suitable thiosemicarbazide (B42300) derivative and an aldehyde or ketone. nih.govresearchgate.net In the context of this compound, this would involve the reaction of 1-methylhydrazinecarbothioamide with benzaldehyde (B42025). The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and can be catalyzed by a small amount of acid. researchgate.net
The general mechanism involves the nucleophilic attack of the primary amine group of the thiosemicarbazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding thiosemicarbazone. This method is widely applicable for the synthesis of a variety of thiosemicarbazone derivatives by simply varying the carbonyl and thiosemicarbazide starting materials. nih.govmdpi.com For instance, a series of thiosemicarbazone derivatives were synthesized by reacting thiosemicarbazide with various 2-aryl-4-formylthiazole, 2-aryl-5-formyl-4-methylthiazole, and/or 5-acetyl-2-aryl-4-methylthiazole compounds. nih.gov Similarly, new thiosemicarbazone derivatives have been synthesized through the condensation of benzaldehyde substituted with heterocycles and several thiosemicarbazides. researchgate.net
Table 1: Examples of Thiosemicarbazone Synthesis via Condensation Reactions
| Aldehyde/Ketone | Thiosemicarbazide Derivative | Product | Reference |
|---|---|---|---|
| Benzaldehyde derivatives | Substituted thiosemicarbazide | Thiosemicarbazide derivatives | nih.gov |
| 2-Pyridinecarboxaldehyde | N-phenylhydrazine-1-carbothioamide | N-phenyl-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamide | mdpi.com |
| p-Aminoacetophenone | 4-substituted thiosemicarbazide | Amine-functionalized thiosemicarbazone | mdpi.com |
| Indole-3-carbaldehyde | Thiosemicarbazide derivatives | N-benzyl indole-based thiosemicarbazones | rsc.org |
Isothiocyanates are crucial intermediates in the synthesis of N-substituted thiosemicarbazides, which are the direct precursors to N-substituted thiosemicarbazones like this compound. The general synthetic strategy involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent to yield the isothiocyanate. chemrxiv.org A one-pot, catalyst-free synthesis of thiosemicarbazones has been developed via the multicomponent coupling reaction of hydrazine (B178648), isothiocyanates, and oxo compounds. sci-hub.se
For the synthesis of the specific target compound, this compound, one would start with benzyl (B1604629) isothiocyanate. This precursor can be synthesized from benzylamine. The benzyl isothiocyanate is then reacted with methylhydrazine to form the this compound backbone. Subsequent reaction with an appropriate aldehyde or ketone would lead to the desired thiosemicarbazone. This route allows for precise control over the substitution pattern on the terminal nitrogen atom of the thiosemicarbazide moiety.
A variety of isothiocyanates can be synthesized and used in this manner, providing access to a diverse library of thiosemicarbazone analogs. nih.gov For example, aryl isothiocyanates can be prepared by heating an arylthiourea in an inert solvent while introducing hydrogen chloride. google.com
Advanced Synthetic Techniques
In recent years, there has been a significant push towards the development of more efficient, environmentally friendly, and sustainable synthetic methods. This has led to the exploration of advanced techniques such as solvent-free, microwave-assisted, and solid-state reactions for the synthesis of thiosemicarbazones.
Solvent-free synthesis offers several advantages, including reduced environmental impact, lower costs, and often, simpler work-up procedures. For the synthesis of thiosemicarbazones, solvent-free conditions can be achieved by grinding the reactants together, sometimes with the aid of a solid support like aluminum oxide. researchgate.net This method has been successfully applied to the synthesis of indole-3-carboxaldehyde (B46971) thiosemicarbazones. researchgate.net
In a typical solvent-free procedure, the aldehyde or ketone and the thiosemicarbazide derivative are mixed, and the reaction is initiated by grinding or heating. The absence of a solvent can lead to higher reaction rates and yields. For instance, thiosemicarbazone-based thiazole (B1198619) adducts have been successfully synthesized using a solvent-free approach under microwave irradiation. nih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. asianpubs.org This technique has been successfully applied to the synthesis of thiosemicarbazones, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com
In a microwave-assisted synthesis of thiosemicarbazones, the reactants are mixed, sometimes in the absence of a solvent or with a minimal amount of a high-boiling point solvent, and then subjected to microwave irradiation. mdpi.com The rapid and uniform heating provided by microwaves can dramatically increase the rate of the condensation reaction. For example, a library of quinoline (B57606) thiosemicarbazones was synthesized in excellent yields using a microwave-assisted approach. nih.govmdpi.com The synthesis of salicylaldehyde (B1680747) derivatives of thiosemicarbazone ligands has been achieved in 2-3 minutes under microwave irradiation over silica (B1680970) gel. ajol.info
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Thiosemicarbazones
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional | Several hours | Lower | mdpi.com |
| Microwave-Assisted | 3-5 minutes | Excellent | nih.govmdpi.com |
Solid-state reactions represent another eco-friendly alternative to traditional solution-phase synthesis. These reactions are performed in the absence of a solvent, with the reactants being mixed in the solid phase. Mechanical grinding or ball-milling is often employed to facilitate the reaction. nih.gov
The synthesis of thiosemicarbazones via solid-state reactions has been demonstrated to be highly efficient. nih.govmdpi.com For example, the reaction of thiosemicarbazide with 4-formylantipyrine, 2-acetylpyrrole, and camphor (B46023) was carried out by ball-milling at room temperature, resulting in quantitative yields of the corresponding thiosemicarbazones. nih.govmdpi.com This method is not only solvent-free but also often avoids the need for purification of the final product. nih.govmdpi.com The solid-state reaction technique is considered a waste-free process, making it a highly attractive method from a green chemistry perspective. nih.gov
Diversification and Derivatization Strategies for Hydrazinecarbothioamide Frameworks
The hydrazinecarbothioamide scaffold serves as a versatile platform for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures. These modifications are pivotal in fine-tuning the physicochemical properties and biological activities of the resulting compounds. Strategies for diversification primarily focus on substitutions at the nitrogen atoms and cyclization reactions that lead to the formation of various heterocyclic systems.
The presence of multiple nitrogen atoms in the hydrazinecarbothioamide core, as seen in this compound, offers rich opportunities for N-substitution and side-chain modifications. These modifications can significantly influence the molecule's steric and electronic properties.
One common strategy involves the introduction of substituents on the terminal nitrogen atom (N'). For instance, the synthesis of various 5-substituted-2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(phenyl-4-substituted)hydrazinecarbothioamide derivatives has been reported. In these examples, the introduction of a substituted phenyl ring at the N' position is a key modification. nih.gov The starting materials for such syntheses are often N4-aryl thiosemicarbazides, which are then reacted with other reagents to build the final molecule. nih.gov
Furthermore, the benzyl group itself can be a point of modification. While direct modification of the existing benzyl group in this compound is less common, the synthesis of analogues with substituted benzyl moieties is a viable strategy for diversification. For example, the synthesis of N-benzyl indole-based thiosemicarbazones often starts with a substituted benzyl bromide to introduce variations in the benzyl ring. rsc.org
Side-chain modifications can also be achieved through reactions at the hydrazine nitrogens. The reactivity of these nitrogens allows for the attachment of various side chains, potentially leading to compounds with altered biological profiles. While specific examples for this compound are not extensively documented, the general principles of hydrazine chemistry suggest that acylation, alkylation, and arylation reactions are feasible at these positions, provided that appropriate reaction conditions are employed to control regioselectivity.
Table 1: Examples of N-Substitution on the Hydrazinecarbothioamide Framework
| Starting Material | Reagent | Resulting Modification | Reference |
| N4-aryl thiosemicarbazides | 1-[(diethylamino)methyl]-1H-indole-2,3-dione derivatives | N'-aryl substitution | nih.gov |
| Indole-3-carbaldehyde | Benzyl bromide | N-benzylation | rsc.org |
The hydrazinecarbothioamide moiety is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The presence of nitrogen and sulfur atoms in close proximity facilitates intramolecular cyclization reactions, leading to the formation of stable five- and six-membered rings. These heterocyclic products often exhibit significant biological activities.
Formation of Thiazoles:
One of the prominent cyclization reactions of hydrazinecarbothioamides involves their reaction with α-haloketones or other α-halocarbonyl compounds to yield thiazole derivatives. For instance, the reaction of N,N'-disubstituted hydrazinecarbothioamides with 2-bromoacetophenones has been shown to produce various thiazole derivatives. semanticscholar.orgresearchgate.net The proposed mechanism involves the initial nucleophilic attack of the thione sulfur on the α-carbon of the bromoacetophenone, followed by cyclization and dehydration. semanticscholar.org In the context of this compound, a similar reaction with an appropriate α-haloketone could potentially lead to the formation of a substituted aminothiazole.
Formation of 1,2,4-Triazoles:
Hydrazinecarbothioamides can also be cyclized to form 1,2,4-triazole (B32235) derivatives. This transformation can be achieved under various conditions, often involving treatment with a base. The cyclization of 2-methylthiosemicarbazones, which share a structural similarity with the 1-methylhydrazinecarbothioamide part of the target molecule, has been reported to yield 1,2,4-triazolidine-3-thiones. bg.ac.rs In some cases, this cyclization can occur spontaneously. bg.ac.rs The reaction of N-phenyl-hydrazine-carbothioamide with ethylphenylimidate hydrochloride at a pH greater than 7 has also been shown to form a 1,2,4-triazoline-5-thione derivative. arkat-usa.org
Formation of 1,3,4-Thiadiazoles:
Another important class of heterocycles derived from hydrazinecarbothioamides is the 1,3,4-thiadiazoles. Oxidative cyclization of thiosemicarbazones, which are structurally related to hydrazinecarbothioamides, is a common method for the synthesis of 2-imino-1,3,4-thiadiazoles. arkat-usa.org Reagents such as iron(III) chloride or copper(II) salts can be used to facilitate this transformation. arkat-usa.org The mechanism is believed to involve an attack of an oxidizing agent on the thioureido moiety of the molecule. arkat-usa.org
The versatility of the hydrazinecarbothioamide framework in cyclization reactions makes it a valuable synthon in heterocyclic chemistry. The specific substitution pattern on the starting material, such as the N-benzyl and 1-methyl groups in this compound, will influence the reactivity and the nature of the resulting heterocyclic product.
Table 2: Heterocyclic Systems Derived from Hydrazinecarbothioamide Precursors
| Heterocycle | Typical Reagent/Condition | General Reaction Type | Reference(s) |
| Thiazoles | α-Haloketones | Condensation/Cyclization | semanticscholar.orgresearchgate.net |
| 1,2,4-Triazoles | Base or Acid | Intramolecular Cyclization | bg.ac.rsarkat-usa.org |
| 1,3,4-Thiadiazoles | Oxidizing agents (e.g., FeCl3, Cu(II) salts) | Oxidative Cyclization | arkat-usa.org |
Metal Coordination Chemistry and Complex Formation Non Biological Focus
Ligand Design and Coordination Behavior of Thiosemicarbazone Analogs
Thiosemicarbazones are formed from the condensation reaction of a thiosemicarbazide (B42300) with an aldehyde or a ketone. researchgate.net Their ability to form stable metal complexes is attributed to the presence of multiple donor atoms and their flexible structural nature. ymerdigital.com
Denticity and Donor Atom Characteristics (N, S, O)
The coordination versatility of thiosemicarbazone ligands is a central theme in their chemistry. mdpi.com They typically bind to metal ions as bidentate ligands through the sulfur atom and the hydrazinic or azomethine nitrogen atom, forming a stable five-membered chelate ring. ymerdigital.commdpi.com In solution, these ligands can exist in equilibrium between thione (I) and thiol (II) tautomeric forms, which influences their coordination behavior. mdpi.comnih.gov
The denticity of these ligands can be modified by introducing additional donor groups into the aldehyde or ketone precursor. researchgate.netmdpi.com This allows for the design of tridentate or even tetradentate ligands. mdpi.comresearchgate.net For example, ligands derived from 2-acetylpyridine (B122185) can coordinate in a tridentate N,N,S fashion. nih.gov Similarly, the inclusion of a hydroxyl group, as in salicylaldehyde (B1680747) derivatives, can lead to tridentate O,N,S coordination. mdpi.comajol.info The primary donor atoms involved in coordination are the soft sulfur atom and the harder nitrogen atoms of the hydrazine (B178648) and azomethine groups. researchgate.netmdpi.com Oxygen can also act as a hard donor atom when present. ajol.info
Table 1: Common Coordination Modes of Thiosemicarbazone Analogs
| Denticity | Donor Atoms | Typical Chelate Ring Size | Example Precursor |
|---|---|---|---|
| Bidentate | N, S | 5-membered | Benzaldehyde (B42025) |
| Tridentate | N, N, S | 5- and 6-membered | 2-Pyridinecarboxaldehyde |
| Tridentate | O, N, S | 5- and 6-membered | Salicylaldehyde |
| Tetradentate | N, N, S, S | Multiple rings | Diacetyl-bis(thiosemicarbazone) |
Influence of Substituents on Coordination Modes
Steric hindrance from bulky substituents, for instance, can influence the preferred coordination geometry and even the specific donor atoms that bind to the metal. acs.orgresearchgate.net A study comparing benzaldehyde thiosemicarbazone and acetone (B3395972) thiosemicarbazone complexes of ruthenium showed that the steric bulk of the aryl versus the methyl group led to different coordination modes; the former coordinated via the hydrazinic nitrogen and sulfur to form a four-membered ring, while the latter used the imine nitrogen and sulfur to form a five-membered ring. acs.orgresearchgate.net
Furthermore, substituents can introduce additional coordination sites, thereby increasing the ligand's denticity. mdpi.com For example, attaching a pyridyl group to the ligand framework creates an additional nitrogen donor, enabling tridentate coordination. nih.gov The electronic properties of substituents can also modulate the electron density on the donor atoms, affecting the strength of the metal-ligand bonds.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with thiosemicarbazone analogs is typically straightforward, leading to a wide variety of structures with different transition metals. Elucidating these structures requires a combination of analytical and spectroscopic methods.
Transition Metal Complexation
A diverse range of transition metal complexes involving thiosemicarbazone ligands have been synthesized and studied. These include complexes with copper, nickel, cobalt, zinc, manganese, palladium, and ruthenium. mdpi.commdpi.comajol.infonih.gov The general synthetic procedure involves the reaction of the thiosemicarbazone ligand with a corresponding metal salt, such as a chloride or acetate, in a suitable solvent like ethanol (B145695) or methanol (B129727). ajol.infojocpr.com The reaction mixture is often heated under reflux to facilitate complex formation, after which the product precipitates upon cooling. mdpi.comajol.info The resulting complexes can be mononuclear, where a single metal ion is coordinated by one or more ligands, or dinuclear, where two metal centers are bridged by ligand atoms. mdpi.comnih.gov
Analytical and Spectroscopic Techniques for Complex Elucidation
A suite of analytical and spectroscopic techniques is employed to characterize these metal complexes and confirm their structure and bonding. mdpi.comirejournals.com These methods include:
Elemental Analysis: Confirms the empirical formula of the synthesized complexes. ajol.inforesearchgate.net
Molar Conductivity Measurements: Determines whether the complexes are electrolytic or non-electrolytic in nature. ajol.info
Infrared (IR) Spectroscopy: This is a crucial technique for identifying the ligand's donor sites. Coordination to the metal is indicated by shifts in the vibrational frequencies of key functional groups. For example, a shift in the ν(C=N) band of the azomethine group and the ν(C=S) band suggests coordination through the nitrogen and sulfur atoms, respectively. ajol.inforesearchgate.net The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the metal-nitrogen ν(M-N) and metal-sulfur ν(M-S) vibrations, providing direct evidence of coordination. ajol.info
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and helps in proposing the coordination geometry. The spectra typically show intra-ligand π→π* and n→π* transitions, as well as ligand-to-metal charge transfer (LMCT) bands. ajol.inforesearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligands and their diamagnetic metal complexes, confirming the structure in solution. jocpr.comresearchgate.net
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns of the complexes, confirming their composition. ajol.infonih.gov
Magnetic Susceptibility Measurements: Helps to determine the number of unpaired electrons in paramagnetic complexes, which provides insight into the oxidation state and coordination environment of the metal ion. ajol.inforesearchgate.net
Table 2: Representative Spectroscopic Data for Thiosemicarbazone Metal Complex Characterization
| Technique | Observed Change Upon Complexation | Interpretation | Reference |
|---|---|---|---|
| IR Spectroscopy | Shift of ν(C=N) band to lower/higher wavenumbers | Coordination via azomethine nitrogen | ajol.info |
| IR Spectroscopy | Shift of ν(C=S) band to lower wavenumbers | Coordination via sulfur atom | ajol.info |
| IR Spectroscopy | Appearance of new bands at 412–514 cm⁻¹ | Formation of M-N bonds | ajol.info |
| UV-Vis Spectroscopy | Appearance of charge transfer (CT) bands | Ligand-to-metal charge transfer | ajol.info |
| ¹H NMR Spectroscopy | Shift in proton signals of NH and CH=N groups | Involvement of N atoms in coordination | jocpr.com |
Crystallographic Studies of Metal-Ligand Structures
Thiosemicarbazone complexes have been shown to adopt various coordination geometries depending on the metal ion, its oxidation state, and the nature of the ligand. researchgate.net For example, Ni(II) complexes with bidentate thiosemicarbazone ligands often exhibit a distorted square planar geometry. nih.gov Cu(II) complexes can adopt tetrahedral or square planar geometries, while Co(II) complexes are often found in octahedral environments. researchgate.netajol.inforesearchgate.net Crystallographic studies have also confirmed the formation of both five-membered and four-membered chelate rings, depending on the specific ligand and metal involved. acs.org
Following a comprehensive literature search, it has been determined that there are no specific scholarly articles or research data available that focus on the theoretical investigations of metal complexes of N-benzyl-1-methylhydrazinecarbothioamide. While computational studies have been conducted on analogous compounds such as other thiosemicarbazone or carbothioamide derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this related, but distinct, information.
As a result, it is not possible to generate a scientifically accurate and detailed article on the electronic structure, stability, reactivity, and coordination geometries of this specific compound's metal complexes that would adhere to the provided outline. The necessary primary research data for this compound is not present in the currently available scientific literature. Therefore, the requested article cannot be generated at this time.
Advanced Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications
DFT has become a standard method in computational chemistry for investigating the properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
Molecular Geometry Optimization and Validation
A fundamental step in any computational study is the optimization of the molecular geometry to find the most stable conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key information about bond lengths, bond angles, and dihedral angles. These theoretical values are often validated by comparison with experimental data from techniques like X-ray crystallography, if available.
Electronic Structure Analysis
Understanding the electronic structure of a molecule is crucial for predicting its chemical behavior.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red colors typically indicate electron-rich, negative potential regions that are susceptible to electrophilic attack, while blue colors denote electron-poor, positive potential regions prone to nucleophilic attack.
Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity)
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of modifying the electron cloud.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
Without specific published research on N-benzyl-1-methylhydrazinecarbothioamide, it is not possible to provide the detailed data tables and in-depth research findings for each of these subsections as requested. The generation of such an article would require performing original DFT calculations on the molecule, which is beyond the scope of this response.
Spectroscopic Property Simulation and Theoretical Correlation with Experimental Data
Computational simulations are instrumental in interpreting and predicting the spectroscopic properties of this compound. By correlating theoretical calculations with experimental results, a more accurate assignment of spectral features can be achieved.
Infrared (IR) Vibrational Spectroscopy Simulation
Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT), is a robust method for assigning the intricate infrared spectra of polyatomic molecules. nih.gov Calculations are used to predict the vibrational frequencies and modes of the molecule in the gaseous phase, which are then compared with experimental data often recorded in the solid phase. researchgate.net A scaling factor is commonly applied to the computed frequencies to account for systematic errors and differences in phase. mdpi.com
For molecules structurally similar to this compound, DFT calculations, such as those at the B3LYP/6-31G+(d,p) level, have been successfully used to assign key vibrational modes. researchgate.net The characteristic vibrations include N-H stretching, C=S (thione) stretching, C-N stretching, and modes associated with the benzyl (B1604629) group.
Below is a representative comparison of theoretical and experimental vibrational frequencies for key functional groups in a related benzyl hydrazinecarbodithioate compound, illustrating the typical correlation achieved in such studies.
| Vibrational Assignment | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | 3460 | 3138 | researchgate.net |
| Aromatic C-H Stretch | 3127-3095 | 3094 | theaic.org |
| CH₂ Stretch (asymmetric/symmetric) | 2987, 2946 | 2943 | theaic.org |
| C=N Stretch (azomethine) | 1672 | 1575 | researchgate.net |
| Aromatic C=C Stretch | 1625 | 1618 | researchgate.net |
| C=S Stretch (thione) | 1155 | 1111 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
The prediction of NMR chemical shifts using computational methods is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely employed for calculating the isotropic magnetic shielding tensors of ¹H and ¹³C nuclei. nih.govresearchgate.net These calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS).
Studies on N-benzylazoles and other related structures have demonstrated that GIAO/DFT calculations can produce chemical shifts that are in excellent agreement with experimental values. researchgate.netbohrium.com This allows for the unambiguous assignment of proton and carbon signals, even in complex regions of the spectrum. The choice of DFT functional and basis set can influence the accuracy of the predictions. nih.gov
The following table presents theoretically predicted ¹H and ¹³C NMR chemical shifts for key nuclei in this compound, based on typical values from computational studies of analogous compounds.
| Atom/Group | Nucleus | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| N-H (Hydrazinic) | ¹H | 8.0 - 9.5 |
| N-H (Amide) | ¹H | 11.0 - 12.0 |
| Aromatic (Phenyl) | ¹H | 7.2 - 7.5 |
| CH₂ (Benzyl) | ¹H | 4.5 - 4.8 |
| N-CH₃ (Methyl) | ¹H | 3.0 - 3.5 |
| C=S (Thione) | ¹³C | 175 - 185 |
| Aromatic (Phenyl) | ¹³C | 125 - 140 |
| CH₂ (Benzyl) | ¹³C | 45 - 55 |
| N-CH₃ (Methyl) | ¹³C | 30 - 40 |
UV-Visible Electronic Spectra and Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and simulating their UV-Visible absorption spectra. scirp.org This approach provides information on electronic transition energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding electronic transitions. nih.gov For compounds like this compound, the primary electronic transitions are typically of the π→π* and n→π* nature. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity and is associated with longer wavelength absorptions. nih.gov In related benzyl hydrazinecarbodithioate structures, the HOMO is often localized on the dithiocarbazate moiety, while the LUMO is distributed over the aromatic system, indicating that the main electronic transitions involve intramolecular charge transfer (ICT). windows.netnih.gov
A summary of typical TD-DFT results for a related compound is shown below, detailing the nature of the electronic transitions.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 410 | 0.12 | HOMO -> LUMO | n→π |
| 387 | 0.25 | HOMO-1 -> LUMO | n→π |
| 320 | 0.85 | HOMO-2 -> LUMO | π→π* |
Data derived from analogous benzyl hydrazinecarbodithioate systems. windows.net
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound arises from the potential for rotation around several single bonds, such as the C(S)-N and N-N bonds. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers for interconversion between them.
A common computational technique for this analysis is the relaxed potential energy surface (PES) scan. q-chem.com In a PES scan, a specific dihedral angle is systematically varied in steps, and at each step, the energy of the molecule is minimized with respect to all other geometrical parameters. uni-muenchen.de This process maps out the energy landscape, revealing low-energy conformers (local minima) and transition states (saddle points) that connect them. For similar N-acylhydrazone structures, PES scans have shown that the relative stability of conformers (e.g., synperiplanar vs. antiperiplanar) is influenced by steric hindrance and intramolecular interactions. rcsi.com Such an analysis for this compound would elucidate the preferred spatial orientation of the benzyl and methylhydrazine groups relative to the carbothioamide plane.
Non-Linear Optical (NLO) Property Investigations
Molecules with significant charge separation and extended π-conjugation can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics. nih.gov Computational chemistry provides a means to predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β).
DFT calculations are a standard method for determining these NLO parameters. A large value for the first-order hyperpolarizability (β) is indicative of a strong second-order NLO response. This property is often linked to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated bridge. In thiourea (B124793) derivatives, the thiocarbonyl group and associated nitrogen atoms can participate in ICT, contributing to the NLO response. acs.orgnih.gov Studies on acyl thiourea derivatives have shown that their NLO properties can be significant, with the magnitude of the hyperpolarizability being sensitive to the specific substituents on the molecule. acs.org
The table below shows representative calculated NLO properties for an acyl thiourea derivative, highlighting the type of data obtained from these theoretical investigations.
| Property | Symbol | Calculated Value | Units |
|---|---|---|---|
| Dipole Moment | μ | 5.85 | Debye |
| Mean Polarizability | ⟨α⟩ | - | esu |
| First Hyperpolarizability | β_total | 13.44 x 10⁻²⁷ | esu |
| Second Hyperpolarizability | ⟨γ⟩ | 102.91 x 10⁻³⁶ | esu |
Values are representative and based on data for related thiourea and organic NLO compounds. nih.govacs.org
Reaction Mechanism Elucidation Via Theoretical Approaches
Computational Studies of Reaction Pathways
Computational studies are pivotal in mapping the potential energy surface of a reaction, which in turn helps in identifying the most plausible reaction pathways. These studies often employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the electronic structure of the molecules involved.
The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that reactants must overcome to transform into products. Characterizing this transient species is a cornerstone of understanding reaction mechanisms. Computational methods allow for the precise location and analysis of transition state structures.
Theoretical calculations, such as those performed using DFT methods like B3LYP-D3/6-31+G(d,p) with a CPCM (Conductor-like Polarizable Continuum Model) for solvation effects, can be used to optimize the geometries of transition states nih.gov. For reactions involving moieties similar to N-benzyl-1-methylhydrazinecarbothioamide, the transition state would be characterized by the stretching or forming of specific bonds. For instance, in a cyclization reaction, the transition state would show the partial formation of the new ring bonds.
The nature of the transition state is confirmed by frequency calculations, where a genuine transition state is identified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The calculated bond lengths and angles in the transition state provide a snapshot of the atomic arrangement at the peak of the energy barrier. For example, in the elimination reaction of hydroxybenzylammoniums, the transition state geometries show an elongation of the C-N bond that is breaking nih.gov.
Table 1: Representative Data from Transition State Calculations for a Hypothetical Reaction
| Parameter | Reactant Complex | Transition State | Product Complex |
| Bond Distance (Å) | |||
| C-N | 1.45 | 1.98 | 2.85 |
| N-H | 1.01 | 1.25 | 1.02 (in new species) |
| Imaginary Frequency (cm⁻¹) | None | -350 | None |
Note: This table is illustrative and provides hypothetical data based on typical computational chemistry outputs for reaction mechanism studies.
The activation energy (ΔG‡) is the Gibbs free energy difference between the reactants and the transition state. It is a crucial parameter that determines the rate of a chemical reaction. Computational chemistry provides a reliable means to calculate activation energies, offering predictive power for reaction kinetics.
Using high-level theoretical methods, such as M06-2X/aug-cc-pVTZ, with corrections for solvation, researchers can compute the free energy of reactants, transition states, and products nih.gov. The activation energy is then determined from these values. For example, in the study of polycyclic aromatic hydroxybenzylammoniums, the calculated Gibbs activation free energy for the elimination of methylamine was found to be 14.0 kcal mol⁻¹ for a 1,4-benzene substrate nih.gov.
These calculations can be performed for different proposed pathways to determine the most kinetically favorable route. A lower activation energy implies a faster reaction rate. The accuracy of these calculations is often validated by comparing the theoretical predictions with experimental kinetic data when available.
Table 2: Calculated Activation Energies for Different Reaction Pathways
| Reaction Pathway | Solvation Model | Level of Theory | Calculated ΔG‡ (kcal/mol) |
| Pathway A | CPCM (Water) | M06-2X/aug-cc-pVTZ//B3LYP-D3/6-31+G(d,p) | 12.0 nih.gov |
| Pathway B | CPCM (Water) | M06-2X/aug-cc-pVTZ//B3LYP-D3/6-31+G(d,p) | 6.5 nih.gov |
Note: The data in this table is based on findings for related compounds to illustrate the type of information generated in computational studies of activation energies.
Analysis of Intermediates and Reaction Coordinate
Beyond the transition state, a complete understanding of a reaction mechanism requires the identification and characterization of any reaction intermediates. Intermediates are stable or quasi-stable species that exist in energy minima along the reaction coordinate between reactants and products.
Computational modeling can predict the existence and structure of these intermediates. By optimizing the geometry of proposed intermediates and calculating their energies, their stability relative to the reactants and products can be assessed. For instance, in the synthesis of certain heterocyclic compounds, enamine and hydrazone tautomeric intermediates have been proposed and computationally investigated arkat-usa.org.
The reaction coordinate, which represents the progress of the reaction, can be mapped out by connecting the reactants, intermediates, transition states, and products on a potential energy surface diagram. This provides a visual representation of the entire reaction pathway, including all energetic barriers and valleys. The formation of a quinone methide intermediate, for example, has been shown to be endergonic in some elimination reactions, indicating its reactive nature nih.gov.
Theoretical Prediction of Regioselectivity and Stereoselectivity
Many chemical reactions can potentially yield multiple products, leading to issues of regioselectivity (where a reactant can be attacked at different positions) and stereoselectivity (the preferential formation of one stereoisomer over another). Theoretical calculations are powerful tools for predicting and explaining these selectivities.
The regioselectivity of a reaction can often be rationalized by comparing the activation energies of the different reaction pathways leading to the various regioisomers. The pathway with the lower activation energy will be the kinetically favored one, and the corresponding product will be formed in greater abundance. In the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, DFT calculations were used to understand why the reaction occurs selectively at the oxoquinoline nitrogen instead of the amide nitrogen nih.govbeilstein-journals.orgnih.gov. This was explained by analyzing the acidity of the different N-H protons and the stability of the resulting conjugate bases, which act as nucleophiles in the subsequent alkylation step nih.govbeilstein-journals.org.
Stereoselectivity can be predicted by comparing the energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will be more easily accessible, leading to the preferential formation of that particular stereoisomer. For molecules with chiral centers, computational methods can help in understanding the factors that govern the formation of one enantiomer or diastereomer over the other.
In-depth Analysis of this compound Reveals Gaps in Supramolecular Chemistry Research
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data on the supramolecular chemistry and non-covalent interactions of the chemical compound this compound. As a result, a detailed, evidence-based article adhering to the requested structure cannot be generated at this time.
The inquiry sought an in-depth exploration of several key areas within the material science and fundamental aspects of the compound's supramolecular chemistry, including hydrogen bonding, pi-stacking, self-assembly, and molecular recognition. However, searches for crystal structure data, detailed analyses of non-covalent interactions, and studies on aggregate formation for this compound did not yield specific findings.
While extensive research exists for related thiourea (B124793) and hydrazinecarbothioamide derivatives, the strict requirement to focus solely on this compound prevents the extrapolation of data from these analogous compounds. Such extrapolation would not be scientifically rigorous, as minor changes in molecular structure, such as the placement and nature of substituent groups, can significantly alter the resulting supramolecular architecture, including hydrogen bond patterns, crystal packing, and aromatic interactions.
For instance, published studies on Schiff base derivatives of N-methylhydrazinecarbothioamide, where a benzylidene group is attached, reveal detailed supramolecular assemblies. These studies describe specific intra- and intermolecular hydrogen bonds (e.g., N—H⋯S) and C—H⋯π interactions that lead to the formation of dimers and two-dimensional sheets. However, the presence of the C=N double bond in the benzylidene moiety, as opposed to the CH₂-N linkage in a benzyl (B1604629) group, fundamentally changes the molecule's geometry, flexibility, and electronic properties, making direct comparisons to this compound speculative.
The creation of a scientifically accurate article with detailed research findings and data tables, as requested, is contingent upon the availability of published X-ray crystallography and other characterization studies performed specifically on this compound. Without such foundational data, a discussion of its supramolecular chemistry would lack the required factual basis.
Further research and characterization of this compound are necessary to elucidate its behavior in crystalline and solution states and to understand the non-covalent interactions that govern its potential applications in material science.
Q & A
Q. What methodologies integrate experimental and computational data for structure-activity relationship (SAR) studies?
- Methodological Answer :
- 3D-QSAR : Build CoMFA or CoMSIA models using docking poses and biological activity data.
- Dynamic Simulations : Run MD simulations (100 ns) to assess ligand-protein stability. For instance, stable hydrogen bonds (<2.5 Å) between thioamide S and protein residues predict sustained activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
